5-ethynyl-1H-indole-2-carboxylic acid

Catalog No.
S6573543
CAS No.
796870-42-3
M.F
C11H7NO2
M. Wt
185.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-ethynyl-1H-indole-2-carboxylic acid

CAS Number

796870-42-3

Product Name

5-ethynyl-1H-indole-2-carboxylic acid

Molecular Formula

C11H7NO2

Molecular Weight

185.2

5-Ethynyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a significant heterocyclic compound recognized for its presence in various natural products and pharmaceuticals. The chemical structure of 5-ethynyl-1H-indole-2-carboxylic acid consists of an indole ring with an ethynyl group at the 5-position and a carboxylic acid functional group at the 2-position. This compound is characterized by its molecular formula C10H7NC_{10}H_{7}N and a molecular weight of approximately 141.17g/mol141.17\,g/mol . The unique arrangement of these functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry.

, including:

  • Oxidation: This may lead to the formation of carbonyl compounds such as aldehydes or ketones.
  • Reduction: This reaction can yield ethyl or vinyl derivatives.
  • Substitution Reactions: The compound can also participate in substitution reactions, resulting in halogenated, nitrated, or sulfonated indole derivatives .

The mechanism of action often involves interactions with specific enzymes or receptors in biological systems, which can lead to either inhibition or activation of various pathways. The presence of the ethynyl group enhances the compound's binding affinity to its molecular targets, thereby increasing its potency .

Research indicates that 5-ethynyl-1H-indole-2-carboxylic acid exhibits a range of biological activities. It has been studied for:

  • Antimicrobial Properties: Demonstrating effectiveness against various microbial strains.
  • Antiviral Activity: Showing promise in inhibiting viral replication.
  • Anticancer Potential: Investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells .

These biological properties make it a candidate for further development in therapeutic applications.

The synthesis of 5-ethynyl-1H-indole-2-carboxylic acid typically involves several key methods:

  • Sonogashira Coupling Reaction: This method involves coupling an aryl halide with an alkyne using a palladium catalyst and a copper co-catalyst, which is effective for forming carbon-carbon bonds.
  • Alternative Synthetic Routes: Other methods may include variations of traditional organic synthesis techniques tailored to optimize yield and purity .

Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency.

5-Ethynyl-1H-indole-2-carboxylic acid has numerous applications across various fields:

  • Medicinal Chemistry: Used as a building block for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Employed in creating advanced materials like polymers and dyes due to its unique chemical properties.
  • Coordination Chemistry: Acts as a ligand in coordination complexes .

Studies on the interactions of 5-ethynyl-1H-indole-2-carboxylic acid with biological molecules reveal its potential mechanisms of action. It may interact with specific enzymes or receptors, modulating their activity, which is critical for understanding its therapeutic effects. Further research into these interactions could elucidate its role in disease mechanisms and treatment strategies .

Similar Compounds

Several compounds share structural similarities with 5-ethynyl-1H-indole-2-carboxylic acid, each possessing unique properties:

Compound NameSimilarityUnique Features
Indole0.95Parent compound known for broad biological activity.
5-Bromo-1H-indole0.93Halogenated derivative with distinct reactivity.
5-Methyl-1H-indole0.90Methylated derivative with different properties.
7-Methyl-1H-indole-2-carboxylic acid0.87Contains a carboxylic acid group enhancing activity.
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid0.90Exhibits unique reactivity due to naphthalene moiety.

The uniqueness of 5-ethynyl-1H-indole-2-carboxylic acid lies in the presence of the ethynyl group, which enhances its reactivity and allows participation in click chemistry reactions, making it valuable for synthetic chemistry and research applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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